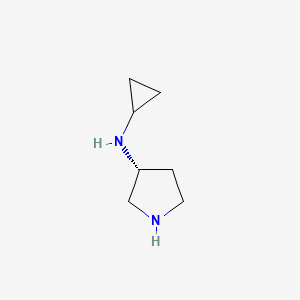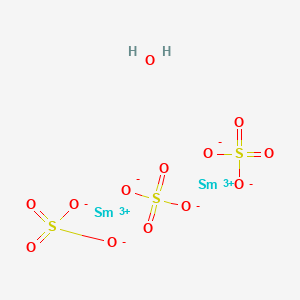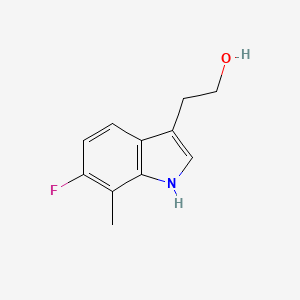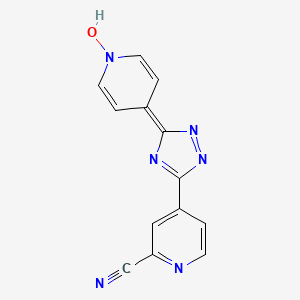
Topiroxostat Impurity 9
Descripción general
Descripción
Topiroxostat Impurity 9 is one of the impurities of Topiroxostat, a xanthine oxidase inhibitor . It is effective in the treatment of gout and hyperuricemia . The molecular formula of this compound is C13H8N6O, and its molecular weight is 264.25 .
Synthesis Analysis
The synthesis of Topiroxostat and its impurities, including Impurity 9, involves high-performance liquid chromatography . The method is high in specificity, sensitivity, repeatability, and accuracy .Molecular Structure Analysis
The IUPAC name of this compound is 4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile . The InChI Key is DZWHXHCLXFPDRQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Topiroxostat, the parent compound of Impurity 9, reduces the synthesis of uric acid by competitively inhibiting xanthine oxidase in a selective and time-dependent manner .Physical and Chemical Properties Analysis
This compound appears as a solid . Its InChI is InChI=1S/C13H8N6O/c14-8-11-7-10 (1-4-15-11)13-16-12 (17-18-13)9-2-5-19 (20)6-3-9/h1-7,20H .Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Topiroxostat demonstrates significant pharmacological activity even after its clearance from the liver, indicating a sustained effect potentially due to the long residence time of the topiroxostat-xanthine oxidoreductase complex. This characteristic could be critical for its therapeutic efficacy and duration of action in treating hyperuricemia and related disorders (Luo et al., 2019).
Therapeutic Potential in Chronic Conditions
Several studies highlight topiroxostat's potential in managing chronic kidney disease (CKD) and diabetic nephropathy, conditions often associated with hyperuricemia. For example, topiroxostat has been shown to effectively reduce serum urate levels and improve renal outcomes in patients with CKD, suggesting its utility beyond urate-lowering to potentially confer renoprotective effects (Horino et al., 2018).
Clinical Efficacy and Safety
The clinical efficacy and safety of topiroxostat have been validated in various studies, demonstrating its ability to manage serum uric acid levels effectively with a favorable safety profile. Such studies are essential for understanding the therapeutic window and risk-benefit ratio of topiroxostat in treating hyperuricemia and potentially related impurities or derivatives (Chandrashekara & Paul, 2022).
Mecanismo De Acción
Target of Action
Topiroxostat Impurity 9, like Topiroxostat, primarily targets Xanthine Oxidase (XO) or Xanthine Oxidoreductase (XOR) . XOR is an enzyme that regulates purine metabolism . The inhibition of this enzyme results in a significant reduction of serum urate levels .
Mode of Action
This compound acts by competitively inhibiting XOR in a selective and time-dependent manner . This inhibition serves to reduce the concentration of insoluble urates and uric acid in tissues, plasma, and urine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine metabolic pathway . XOR, the enzyme inhibited by this compound, plays a crucial role in this pathway. It catalyzes the oxidation of hypoxanthine to xanthine and further catalyzes the oxidation of xanthine to uric acid . By inhibiting XOR, this compound reduces the production of uric acid in the body .
Pharmacokinetics
Topiroxostat and its metabolites are shown to be unaffected by renal complications, thus may be effective in patients with chronic kidney diseases . The clearance of Topiroxostat and its metabolites by a dialyzer were also reported .
Result of Action
The primary molecular effect of this compound is the reduction of serum uric acid concentrations . This leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine . Clinically, this results in the management of hyperuricemia and gout .
Action Environment
The action of this compound can be influenced by environmental factors such as liver function. For instance, in patients with liver dysfunction, Topiroxostat improved arterial stiffness parameters, which might be related to its inhibitory effect on plasma XOR .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-(1-hydroxypyridin-4-ylidene)-1,2,4-triazol-3-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c14-8-11-7-10(1-4-15-11)13-16-12(17-18-13)9-2-5-19(20)6-3-9/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWHXHCLXFPDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=C3C=CN(C=C3)O)N=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


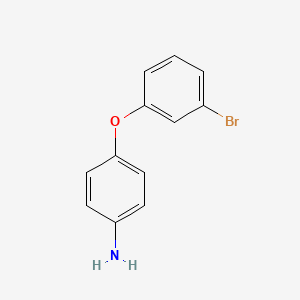
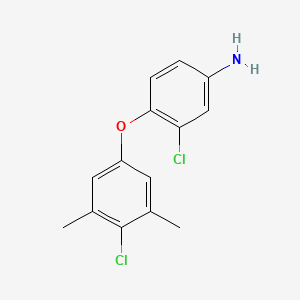


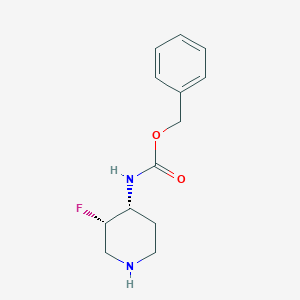
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

